Cas no 773134-57-9 (Ethyl 3-fluoro-2-hydroxybenzoate)

Ethyl 3-fluoro-2-hydroxybenzoate is a fluorinated aromatic ester with the molecular formula C9H9FO3. This compound features a hydroxyl group adjacent to a fluorine substituent on the benzoate ring, imparting unique reactivity and stability. Its structural properties make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing fluorine into target molecules to enhance bioavailability or metabolic resistance. The ethyl ester group improves solubility in organic solvents, facilitating downstream reactions. The presence of both electron-withdrawing (fluoro) and electron-donating (hydroxy) groups allows for selective functionalization, making it versatile for fine chemical applications. Suitable for controlled reactions under mild conditions, it offers synthetic flexibility in medicinal chemistry and material science.
Ethyl 3-fluoro-2-hydroxybenzoate structure
773134-57-9 structure
Product Name:Ethyl 3-fluoro-2-hydroxybenzoate
CAS No:773134-57-9
MF:C9H9FO3
MW:184.164366483688
CID:4937889
Update Time:2025-10-29

Ethyl 3-fluoro-2-hydroxybenzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-fluoro-2-hydroxybenzoate
    • Ethyl 3-fluoro-2-hydroxybenzoate
    • Inchi: 1S/C9H9FO3/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5,11H,2H2,1H3
    • InChI Key: MWQUIKBBCVZWAL-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(C(=O)OCC)=C1O

Computed Properties

  • Exact Mass: 184.05357231 g/mol
  • Monoisotopic Mass: 184.05357231 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 184.16
  • XLogP3: 3.1
  • Topological Polar Surface Area: 46.5

Ethyl 3-fluoro-2-hydroxybenzoate Pricemore >>

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Additional information on Ethyl 3-fluoro-2-hydroxybenzoate

Ethyl 3-fluoro-2-hydroxybenzoate (CAS No. 773134-57-9): Properties, Applications, and Market Insights

Ethyl 3-fluoro-2-hydroxybenzoate (CAS No. 773134-57-9) is a fluorinated aromatic ester with significant potential in pharmaceutical and chemical research. This compound, characterized by its fluoro-hydroxybenzoate structure, has garnered attention due to its unique chemical properties and versatile applications. Researchers and industries are increasingly exploring its role in drug synthesis and specialty chemicals, making it a topic of interest in modern organic chemistry.

The molecular formula of Ethyl 3-fluoro-2-hydroxybenzoate is C9H9FO3, with a molecular weight of 184.16 g/mol. Its structure features a fluorine atom at the 3-position and a hydroxyl group at the 2-position of the benzoate ring, which contributes to its reactivity and solubility profile. This compound typically appears as a white to off-white crystalline powder, soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).

One of the key applications of Ethyl 3-fluoro-2-hydroxybenzoate is in the pharmaceutical industry, where it serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its fluorinated aromatic structure makes it valuable for designing molecules with enhanced bioavailability and metabolic stability. Recent studies have highlighted its potential in developing anti-inflammatory and antimicrobial agents, aligning with the growing demand for novel therapeutic compounds.

In addition to pharmaceuticals, Ethyl 3-fluoro-2-hydroxybenzoate finds use in agrochemical research. The introduction of fluorine atoms into aromatic systems often improves the biological activity of agrochemicals, such as herbicides and fungicides. This has led to increased interest in this compound as a building block for next-generation crop protection products, addressing global challenges in sustainable agriculture.

The synthesis of Ethyl 3-fluoro-2-hydroxybenzoate typically involves the esterification of 3-fluoro-2-hydroxybenzoic acid with ethanol under acidic conditions. Researchers have optimized this process to achieve high yields and purity, making it scalable for industrial production. Advanced techniques like microwave-assisted synthesis and catalytic methods have further improved the efficiency of its preparation.

From a market perspective, the demand for fluorinated organic compounds like Ethyl 3-fluoro-2-hydroxybenzoate is on the rise. The global market for fluorinated pharmaceuticals alone is projected to grow significantly, driven by the need for more effective and targeted therapies. This compound's versatility positions it as a valuable asset in the fine chemicals sector, with manufacturers expanding their production capacities to meet industry needs.

Quality control and analytical characterization are critical for Ethyl 3-fluoro-2-hydroxybenzoate. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to ensure its purity and identity. These methods are essential for maintaining compliance with regulatory standards in pharmaceutical and chemical applications.

Environmental and safety considerations for Ethyl 3-fluoro-2-hydroxybenzoate are also important. While it is not classified as hazardous under standard regulations, proper handling and storage are recommended to maintain its stability. Researchers emphasize the use of personal protective equipment (PPE) and adherence to good laboratory practices when working with this compound.

Future research directions for Ethyl 3-fluoro-2-hydroxybenzoate include exploring its potential in material science, such as in the development of fluorinated polymers or liquid crystals. Its unique electronic properties, imparted by the fluorine atom, could open new avenues in advanced materials and electronics. Collaborations between academia and industry are expected to drive innovation in this space.

In summary, Ethyl 3-fluoro-2-hydroxybenzoate (CAS No. 773134-57-9) is a promising compound with diverse applications in pharmaceuticals, agrochemicals, and beyond. Its fluorinated aromatic structure, combined with its synthetic accessibility, makes it a valuable tool for researchers and manufacturers. As the demand for fluorinated compounds continues to grow, this ester is poised to play a significant role in the future of chemical innovation.

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